molecular formula C11H10O3 B2497106 3-Formylphenyl cyclopropanecarboxylate CAS No. 590357-04-3

3-Formylphenyl cyclopropanecarboxylate

Cat. No.: B2497106
CAS No.: 590357-04-3
M. Wt: 190.198
InChI Key: KGUFZNHBUQFUNA-UHFFFAOYSA-N
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Description

3-Formylphenyl cyclopropanecarboxylate is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a cyclopropanecarboxylate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl cyclopropanecarboxylate typically involves the esterification of 3-formylphenol with cyclopropanecarboxylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formylphenyl cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formylphenyl cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The cyclopropanecarboxylate moiety can also interact with hydrophobic pockets in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylphenyl cyclopropanecarboxylate is unique due to the combination of its formyl and cyclopropanecarboxylate groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(3-formylphenyl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-7-8-2-1-3-10(6-8)14-11(13)9-4-5-9/h1-3,6-7,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUFZNHBUQFUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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